

An In-depth Technical Guide to Isonicotinimidohydrazide Derivatives and Analogs

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isonicotinimidohydrazide** derivatives and their analogs, with a focus on their synthesis, mechanism of action, and biological activities. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction

Isonicotinimidohydrazide, a derivative of isoniazid (INH), serves as a foundational scaffold for a diverse range of derivatives and analogs. Isoniazid itself is a cornerstone in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. The core chemical structure of these compounds, characterized by a pyridine ring and a hydrazone or related functional group, is amenable to various substitutions, leading to a wide array of molecules with distinct physicochemical and pharmacological properties. These derivatives have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide delves into the scientific intricacies of these compounds, providing a valuable resource for their further development and application.

Synthesis of Isonicotinimidohydrazide Derivatives



The synthesis of **isonicotinimidohydrazide** derivatives, particularly Schiff bases, is a well-established process in medicinal chemistry. The general approach involves the condensation reaction between isonicotinic acid hydrazide (isoniazid) and a variety of aldehydes or ketones.

General Synthesis of Isonicotinoylhydrazones (Schiff Bases)

A common and straightforward method for synthesizing isonicotinoylhydrazones involves the reaction of isoniazid with an appropriate carbonyl compound in a suitable solvent, often with an acid catalyst.

- Reaction: Isoniazid + Aldehyde/Ketone → Isonicotinoylhydrazone + Water
- Catalyst: Glacial acetic acid is frequently used to catalyze the reaction.
- Solvent: Ethanol is a common solvent for this reaction.

The reaction mixture is typically refluxed for a period ranging from a few hours to several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution upon cooling and can be collected by filtration, washed, and recrystallized to achieve high purity.

Data Presentation: Biological Activities

The biological activities of **isonicotinimidohydrazide** derivatives are diverse and have been quantitatively evaluated in numerous studies. The following tables summarize key data points for a selection of these compounds, focusing on their antimycobacterial activity, cytotoxicity, and acute toxicity.

Antimycobacterial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The table below presents the MIC values of various **isonicotinimidohydrazide** derivatives against Mycobacterium tuberculosis.



Compound ID	Derivative Type	M. tuberculosis Strain	MIC (μM)	Reference
INH	Parent Drug	H37Rv	0.36	[1]
SIH1	Sulfonate Ester Hydrazone	H37Rv	0.31	[1]
SIH4	Sulfonate Ester Hydrazone	H37Rv	0.31	[1]
SIH12	Sulfonate Ester Hydrazone	H37Rv	0.31	[1]
SIH13	Sulfonate Ester Hydrazone	H37Rv	0.31	[1]
Compound 5	Isoniazid-Isatin Hydrazone	H37Rv	0.237	[2]
Compound 6	Isoniazid-Isatin Hydrazone	H37Rv	0.195	[2]
Compound 7	Isoniazid-Isatin Hydrazone	H37Rv	0.017	[2]
Compound 3m	Quinolin-8-yl ester	H37Rv	8	[3]
Compound 1	Hydrazone	M. tuberculosis	3.1	[4]
Compound 3	Hydrazone	M. tuberculosis	12.5	[4]
Compound 3g	Isonicotinylhydra zide analogue	H37Ra	9.77 μg/mL	[5]

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. The following table



summarizes the in vitro cytotoxicity of selected **isonicotinimidohydrazide** derivatives against various cancer cell lines.

Compound ID	Derivative Type	Cell Line	IC50 (μg/mL)	Reference
Compound 5	Schiff Base Complex	MCF-7	12.5	[6]
Compound 6	Schiff Base Complex	MCF-7	10.8	[6]
Compound 7	Schiff Base Complex	HCT-116	15.2	[6]
Compound 8	Schiff Base Complex	HCT-116	13.5	[6]

Acute Toxicity

The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The LD50 is the dose required to kill half the members of a tested population after a specified test duration. The table below presents the acute oral toxicity of selected compounds in mice.

Compound	LD50 (mg/kg, oral)	Species	Reference
Nicotine	32.71 ± 7.46	Mice	[7]
Sinomenine hydrochloride	453.54 ± 104.59	Mice	[7]
Berberine hydrochloride	2954.93 ± 794.88	Mice	[7]
Thymoquinone	870.9	Mice	[8]
Zinc Chloride	1230	Mice	[9]
Tetrodotoxin	232	Mice	[10]



Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of an Isonicotinoylhydrazone (Schiff Base)

This protocol describes a general procedure for the synthesis of an isonicotinoylhydrazone from isoniazid and an aldehyde.

Materials:

- Isonicotinic acid hydrazide (Isoniazid)
- Substituted aldehyde
- Absolute ethanol
- Glacial acetic acid
- · Round-bottom flask
- · Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- · Buchner funnel and filter paper
- · Beakers and other standard laboratory glassware

Procedure:

- Dissolve isonicotinic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask with stirring.
- To this solution, add the substituted aldehyde (1 equivalent).



- Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
- Attach a reflux condenser to the flask and heat the mixture to reflux.
- Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The precipitated product is collected by vacuum filtration using a Buchner funnel.
- Wash the solid product with cold ethanol to remove any unreacted starting materials.
- Dry the product in a desiccator or a vacuum oven.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoylhydrazone.
- Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11][12][13][14]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain using the broth microdilution method.[15][16][17][18][19]

Materials:

- Test compound
- Bacterial culture (e.g., Mycobacterium tuberculosis)
- Appropriate broth medium (e.g., Middlebrook 7H9 broth)
- Sterile 96-well microtiter plates
- Pipettes and sterile tips



- Incubator
- · Spectrophotometer or plate reader

Procedure:

- Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
- Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
- Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for M. tuberculosis) for an appropriate duration (e.g., 7-14 days for M. tuberculosis).
- Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[15][16][17][18][19]

Determination of Acute Oral Toxicity (LD50)

This protocol provides a general outline for determining the acute oral LD50 of a compound in mice using the up-and-down procedure.[7][9][10]

Materials:

- Test compound
- Healthy, adult mice of a single sex



- · Oral gavage needles
- Animal cages with appropriate bedding, food, and water
- Balance for weighing animals and compound

Procedure:

- Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
- Dose Preparation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., water, saline, or a suspending agent).
- Dosing: Administer a single oral dose of the compound to one mouse. The initial dose is selected based on any available toxicity data.
- Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 48 hours to 14 days).
- Dose Adjustment:
 - If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
 - If the animal dies, the next animal is dosed at a lower level.
- Continuation: Continue this sequential dosing until a sufficient number of reversals (a survival followed by a death, or vice versa) have been observed.
- LD50 Calculation: The LD50 value and its confidence interval are calculated using statistical methods appropriate for the up-and-down procedure.[7][9][10]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to **isonicotinimidohydrazide** derivatives.



Signaling Pathways

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Experimental Workflows

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Conclusion

Isonicotinimidohydrazide derivatives and their analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the ability to modulate their biological activity through structural modifications, makes them attractive candidates for drug discovery programs. The primary mechanism of action for their antimycobacterial effects, the inhibition of mycolic acid synthesis, is well-characterized and offers a clear target for rational drug design.[20][21][22][23] The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties of these compounds and to develop novel derivatives with enhanced efficacy and safety profiles. Future research should continue to focus on expanding the structure-activity relationship knowledge base, elucidating downstream cellular effects, and conducting in vivo studies to translate the in vitro potential of these compounds into clinically viable therapeutics.



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